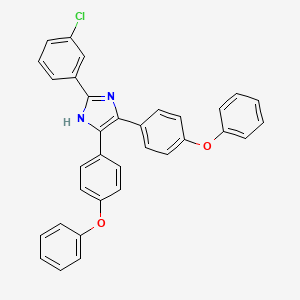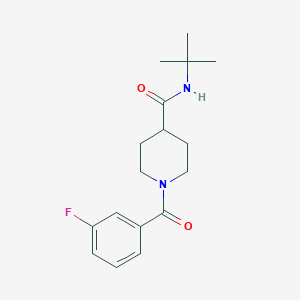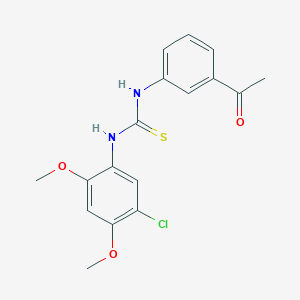![molecular formula C15H19IN4O B4852225 6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4852225.png)
6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine
Übersicht
Beschreibung
6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as AG1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
The primary mechanism of action of 6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine is the inhibition of EGFR activity. This leads to the suppression of downstream signaling pathways that are responsible for cell growth, proliferation, and survival. The compound binds to the ATP-binding site of the receptor, preventing the activation and phosphorylation of the receptor.
Biochemical and Physiological Effects:
The inhibition of EGFR activity by this compound has several biochemical and physiological effects. These include the suppression of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine in lab experiments is its high selectivity for EGFR. This allows for the specific targeting of EGFR-dependent pathways without affecting other signaling pathways. However, the compound has some limitations, including its low solubility and stability in aqueous solutions, which can affect its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine. One potential direction is the development of more potent and selective EGFR inhibitors based on the chemical structure of this compound. Another direction is the investigation of the compound's potential applications in other fields such as neurobiology and immunology. Additionally, further studies are needed to explore the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a highly selective inhibitor of EGFR that has significant potential applications in scientific research. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis. While the compound has some limitations, it remains a valuable tool for investigating EGFR-dependent signaling pathways and developing new treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR, which is known to play a crucial role in the development and progression of various types of cancer.
Eigenschaften
IUPAC Name |
6-iodo-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4O/c16-12-2-3-14-13(10-12)15(19-11-18-14)17-4-1-5-20-6-8-21-9-7-20/h2-3,10-11H,1,4-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPZRJPQUYFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4852147.png)

![8,10-dimethyl-2-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4852152.png)
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)hexanamide](/img/structure/B4852161.png)

![N-benzyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852169.png)
![8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4852187.png)
![1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4852193.png)

![N-(2,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852212.png)
![ethyl 6-ethyl-2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4852218.png)
![2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)
